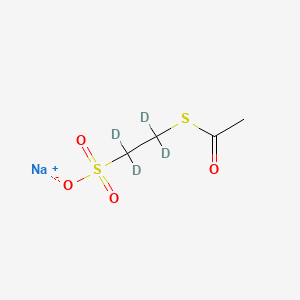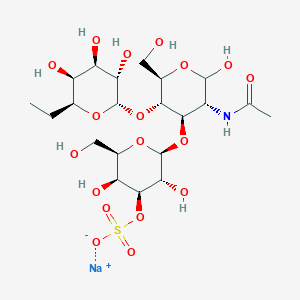
2-Acetylthioethanesulfonic Acid-d4 Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetylthioethanesulfonic Acid-d4 Sodium Salt is a deuterated compound used primarily in scientific research. It is a labeled analogue of 2-Acetylthioethanesulfonic Acid Sodium Salt, which is an impurity of Mesna. Mesna is a medication used to reduce the risk of bleeding from the bladder in patients taking cyclophosphamide or ifosfamide .
Vorbereitungsmethoden
The preparation of 2-Acetylthioethanesulfonic Acid-d4 Sodium Salt involves the synthesis of its non-deuterated counterpart followed by the introduction of deuterium atoms. The synthetic route typically includes the reaction of ethanethioic acid with sulfoethyl ester under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-Acetylthioethanesulfonic Acid-d4 Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Acetylthioethanesulfonic Acid-d4 Sodium Salt is used in various scientific research applications, including:
Chemistry: It is used as a biochemical for proteomics research, helping to study protein structures and functions.
Biology: It is used in metabolic research to study metabolic pathways in vivo safely.
Medicine: It is used as a reference compound in the development and testing of new drugs.
Industry: It is used in the production of stable isotope-labeled compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Acetylthioethanesulfonic Acid-d4 Sodium Salt involves its interaction with molecular targets and pathways. As a labeled analogue, it helps in tracing and studying the metabolic pathways and reactions in which its non-deuterated counterpart is involved. This compound is particularly useful in studying the pharmacokinetics and pharmacodynamics of Mesna and related compounds .
Vergleich Mit ähnlichen Verbindungen
2-Acetylthioethanesulfonic Acid-d4 Sodium Salt is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart and other similar compounds. Similar compounds include:
2-Acetylthioethanesulfonic Acid Sodium Salt: The non-deuterated version used as an impurity of Mesna.
Mesna: A medication used to reduce the risk of bleeding from the bladder in patients taking cyclophosphamide or ifosfamide.
Ethanethioic Acid S-(2-Sulfoethyl) Ester Sodium Salt: Another related compound used in similar research applications.
Eigenschaften
Molekularformel |
C4H7NaO4S2 |
|---|---|
Molekulargewicht |
210.2 g/mol |
IUPAC-Name |
sodium;2-acetylsulfanyl-1,1,2,2-tetradeuterioethanesulfonate |
InChI |
InChI=1S/C4H8O4S2.Na/c1-4(5)9-2-3-10(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1/i2D2,3D2; |
InChI-Schlüssel |
UJIOMPDETDVHAO-DAHDXRBSSA-M |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])SC(=O)C.[Na+] |
Kanonische SMILES |
CC(=O)SCCS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)







